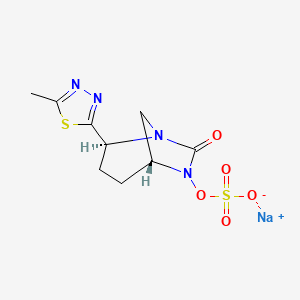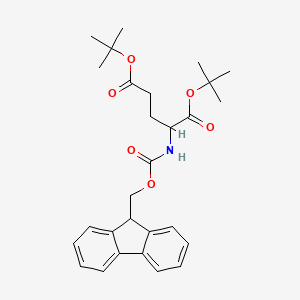
N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is primarily used in peptide synthesis as a protecting group for the amino acid glutamic acid, ensuring that the amino group does not react during the synthesis process .
Méthodes De Préparation
The synthesis of N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester involves several steps. Initially, glutamic acid is catalyzed by a dehydrating agent to produce glutamic acid-5-methyl ester hydrochloride. This intermediate then reacts with an acylating agent to form trifluoroacetyl glutamic acid-5-methyl ester. The next step involves the reaction of this intermediate with isobutene in a solvent to generate trifluoroacetyl glutamic acid-5-methyl ester-1-tert-butyl ester. Finally, this compound is hydrolyzed by an inorganic base to obtain glutamic acid-1-tert-butyl ester, which is then protected by 9-fluorenylmethyl-N-succinimidyl carbonate to yield the final product .
Analyse Des Réactions Chimiques
N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Common reagents used in these reactions include dehydrating agents, acylating agents, and bases such as sodium bicarbonate. The major products formed from these reactions are typically intermediates used in further peptide synthesis .
Applications De Recherche Scientifique
N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for glutamic acid, allowing for the selective synthesis of peptides without unwanted side reactions. This compound is also used in the development of new peptide-based drugs and in the study of protein-protein interactions .
Mécanisme D'action
The primary mechanism of action for N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of glutamic acid, preventing it from reacting during the synthesis process. This protection is crucial for the selective formation of peptide bonds. The fluorenylmethoxycarbonyl group can be removed under basic conditions, allowing the amino group to participate in subsequent reactions .
Comparaison Avec Des Composés Similaires
N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester is unique due to its dual protection of the amino and carboxyl groups of glutamic acid. Similar compounds include:
N-(9-fluorenylmethoxycarbonyl)glutamic acid α-tert-butyl ester: This compound protects only the amino group of glutamic acid.
N-(9-fluorenylmethoxycarbonyl)glutamic acid γ-tert-butyl ester: This compound also protects the amino group but has a different ester configuration.
L-glutamic acid di-tert-butyl ester: This compound lacks the fluorenylmethoxycarbonyl group and is used for different synthetic purposes.
These comparisons highlight the specificity and versatility of this compound in peptide synthesis.
Propriétés
Formule moléculaire |
C28H35NO6 |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
ditert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C28H35NO6/c1-27(2,3)34-24(30)16-15-23(25(31)35-28(4,5)6)29-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,29,32) |
Clé InChI |
FXXUCDJQIYCEME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B14765749.png)


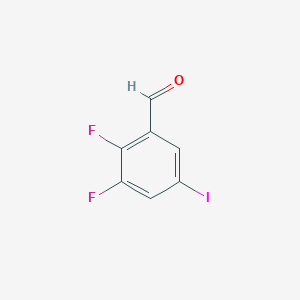
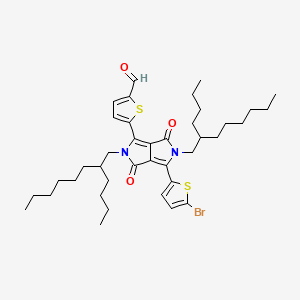
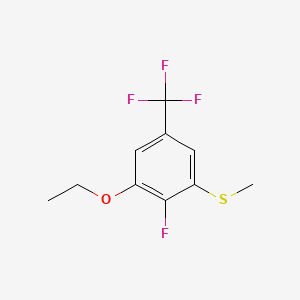
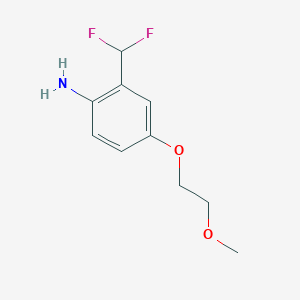
![(1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14765803.png)
![Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14765804.png)
![14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765813.png)


